1-(2-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(2-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that features a bromophenyl group, a thiazole ring, and a pyrrolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Core: Starting with a suitable pyrrolidine precursor, such as pyrrolidine-3-carboxylic acid, the core structure is established.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the pyrrolidine core.
Thiazole Ring Formation: The thiazole ring is typically formed through a cyclization reaction involving a thioamide and a haloketone.
Amide Bond Formation: The final step involves coupling the thiazole derivative with the pyrrolidine core through an amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, solvent, and catalysts would be carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in cell biology and biochemistry.
Medicine: Due to its structural features, it could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide would depend on its specific biological target. Generally, the compound could interact with proteins or enzymes, inhibiting or modifying their activity. The bromophenyl group might facilitate binding to hydrophobic pockets, while the thiazole ring could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-(2-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide: Fluorine substitution instead of bromine.
1-(2-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide: Methyl group substitution.
Uniqueness
1-(2-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromophenyl group, thiazole ring, and pyrrolidine core provides a distinct structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C14H12BrN3O2S |
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Molecular Weight |
366.23 g/mol |
IUPAC Name |
1-(2-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H12BrN3O2S/c15-10-3-1-2-4-11(10)18-8-9(7-12(18)19)13(20)17-14-16-5-6-21-14/h1-6,9H,7-8H2,(H,16,17,20) |
InChI Key |
VFAILGLJKGMVBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Br)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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